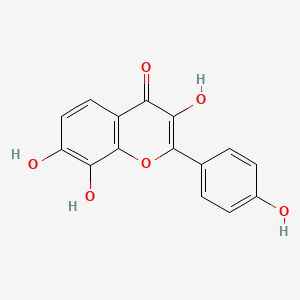

3,7,8,4'-Tetrahydroxyflavone

Description

Contextualization within Flavonoid Chemistry and Natural Products

3,7,8,4'-Tetrahydroxyflavone is a naturally occurring chemical compound classified within the expansive family of flavonoids. biosynth.com Flavonoids are a diverse group of polyphenolic compounds that are synthesized by plants as secondary metabolites. nih.govijper.org These natural products are ubiquitous in the plant kingdom, found in various parts such as fruits, vegetables, grains, bark, roots, stems, and flowers. nih.gov Structurally, flavonoids are based on a fifteen-carbon skeleton (C6-C3-C6) consisting of two benzene (B151609) rings linked through a heterocyclic pyran ring. ijper.orgmdpi.com

These compounds play crucial roles in plants, contributing to the vibrant colors of flowers, protecting plants from ultraviolet (UV) radiation, and defending against pathogens and herbivores. ebsco.comacs.org The broad distribution and biological functions of flavonoids in plants have led to extensive research into their properties. Over 8,000 different flavonoids have been identified, showcasing a vast chemical diversity. acs.org this compound is one such molecule, reported to be found in plants like Geranium collinum and Acacia sparsiflora. nih.gov Its specific chemical structure, featuring four hydroxyl (-OH) groups at designated positions, places it within the flavone (B191248) subclass and is a key determinant of its chemical behavior and biological activities under investigation. biosynth.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3,7,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | nih.gov |

| Molecular Formula | C15H10O6 | biosynth.comnih.gov |

| Molecular Weight | 286.24 g/mol | biosynth.comnih.gov |

| CAS Number | 1429-28-3 | biosynth.comnih.gov |

| Synonyms | 3,4',7,8-tetrahydroxyflavone | nih.gov |

Significance of Flavones as Research Subjects

Flavones, the flavonoid subclass to which this compound belongs, are characterized by a double bond between the second and third carbon atoms of the C-ring and the absence of a hydroxyl group at the third position. nih.gov This structural feature distinguishes them from other flavonoids like flavonols. In plants, flavones are fundamental for various physiological processes. They act as pigments in white or cream-colored flowers and serve as co-pigments with anthocyanins to produce blue-colored flora. nih.gov Furthermore, they function as UV protectants and signaling molecules to facilitate interactions with soil microbes. nih.gov

The significance of flavones as research subjects stems from their extensive range of biological activities investigated in scientific studies. nih.govmdpi.com Researchers have explored their potential antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comtandfonline.com The antioxidant capacity of flavones is a primary focus, attributed to their ability to scavenge free radicals and reduce oxidative stress. biosynth.com This interest is amplified by their presence in the human diet through the consumption of fruits, vegetables, and herbs. nih.gov Compounds like this compound are studied to understand how their specific structure, particularly the arrangement of hydroxyl groups, influences their bioactivity. biosynth.com The ongoing research into this and other flavones aims to elucidate their mechanisms of action and explore their potential as novel chemical scaffolds. biosynth.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3,7,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)14-13(20)11(18)9-5-6-10(17)12(19)15(9)21-14/h1-6,16-17,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNPLJZTPMOXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701192219 | |

| Record name | 3,7,8-Trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429-28-3 | |

| Record name | 3,7,8-Trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7,8-Trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence, Isolation, and Biosynthesis of 3,7,8,4 Tetrahydroxyflavone

Botanical Sources and Distribution

The presence of 3,7,8,4'-Tetrahydroxyflavone has been documented in specific plant species, highlighting a somewhat restricted distribution compared to more common flavonoids.

This flavonoid has been identified within the Acacia genus (family Fabaceae). Notably, its presence has been reported in Acacia sparsiflora. nih.govevitachem.compublish.csiro.au The occurrence in Acacia species is significant as this genus is known for producing a rich diversity of flavonoids and other polyphenolic compounds.

Beyond the Acacia genus, this compound has also been reported in Geranium collinum (family Geraniaceae). nih.govevitachem.com The identification of this compound in different plant families suggests independent evolution of the biosynthetic pathways required for its production.

Table 1: Documented Botanical Sources of this compound

| Family | Genus | Species | Common Name |

| Fabaceae | Acacia | Acacia sparsiflora | - |

| Geraniaceae | Geranium | Geranium collinum | Collinum Cranesbill |

Isolation Methodologies from Natural Sources

The isolation of polyhydroxyflavonoids like this compound from plant material involves a series of extraction and purification steps. The general procedure has not fundamentally changed over time, relying on the compound's solubility and chromatographic properties. e3s-conferences.org

The process typically begins with the preparation of the plant material, which often involves drying (e.g., shade-drying, freeze-drying) and grinding the plant parts (such as leaves, heartwood, or roots) to increase the surface area for extraction. irb.hruobasrah.edu.iq

Extraction: A common approach is solvent extraction, where the powdered plant material is exposed to a solvent or a series of solvents of increasing polarity to solubilize the flavonoids. e3s-conferences.org

Initial Extraction: Soxhlet extraction or maceration with solvents like methanol (B129727), ethanol, or aqueous mixtures of these alcohols is frequently employed. uobasrah.edu.iqnih.gov For instance, a 70:30 ethanol-water mixture has been used for extracting related flavonoids from Acacia heartwood.

Solvent Partitioning: The crude extract is often concentrated and then partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity. Flavonoids, being moderately polar, often partition into the ethyl acetate (B1210297) phase.

Purification: Chromatography is the primary method for isolating individual flavonoids from the complex mixture of the crude extract. slideshare.net

Column Chromatography: The extract is subjected to column chromatography, typically using silica (B1680970) gel as the stationary phase. uobasrah.edu.iq The compounds are separated by eluting with a solvent gradient, often a mixture of a non-polar solvent (like hexane (B92381) or chloroform) and a more polar solvent (like ethyl acetate or methanol), with the proportion of the polar solvent gradually increasing. uobasrah.edu.iqresearchgate.net

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process and identify fractions containing the target compound. uobasrah.edu.iq

High-Performance Liquid Chromatography (HPLC): Preparative HPLC may be used as a final purification step to obtain the flavonoid in high purity.

The final isolated compound's structure is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net

Biosynthetic Pathways of Flavonoids Relevant to this compound

The biosynthesis of this compound, like all flavonoids, originates from the phenylpropanoid pathway, a major route in plant secondary metabolism. nih.gov As its chemical structure contains a hydroxyl group at the C-3 position of the C-ring, it is classified as a flavonol. Its formation requires several enzymatic steps to build and decorate the characteristic C6-C3-C6 skeleton.

This foundational pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, the primary precursor for flavonoid synthesis. wikipedia.org

Phenylalanine ammonia-lyase (PAL): The pathway begins with the deamination of L-phenylalanine by PAL to produce trans-cinnamic acid. nih.govscirp.org

Cinnamate 4-hydroxylase (C4H): This enzyme hydroxylates trans-cinnamic acid to form p-coumaric acid. nih.gov

4-Coumarate-CoA ligase (4CL): Finally, 4CL activates p-coumaric acid by ligating it with coenzyme A to yield 4-coumaroyl-CoA. nih.govresearchgate.net

Table 2: Key Enzymes of the General Phenylpropanoid Pathway

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Converts trans-cinnamic acid to p-coumaric acid. |

| 4-Coumarate-CoA ligase | 4CL | Converts p-coumaric acid to 4-coumaroyl-CoA. |

The formation of the specific 3,7,8,4'-tetrahydroxy substitution pattern requires a series of modifications to the basic flavonoid core, including hydroxylation and desaturation steps catalyzed by specific enzyme classes.

Chalcone (B49325) Synthase (CHS): This is the first committed enzyme in flavonoid biosynthesis. CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.govmdpi.com

Chalcone Isomerase (CHI): CHI catalyzes the stereospecific cyclization of the chalcone into a flavanone (B1672756), typically (2S)-naringenin (which possesses a 5,7,4'-trihydroxy pattern). researchgate.netmdpi.com

Flavanone 3-Hydroxylase (F3H): To introduce the C-3 hydroxyl group characteristic of flavonols, F3H, a 2-oxoglutarate-dependent dioxygenase (2-ODD), hydroxylates the flavanone (e.g., naringenin) to produce a dihydroflavonol (e.g., dihydrokaempferol). mdpi.comnih.gov

Flavonoid 8-Hydroxylase (F8H): The introduction of the hydroxyl group at the C-8 position is a less common modification. It is catalyzed by a specific flavonoid 8-hydroxylase (F8H). mdpi.comoup.com These enzymes are often flavin-dependent monooxygenases or cytochrome P450 enzymes that catalyze the regioselective hydroxylation of the flavonoid A-ring. oup.comnih.govresearchgate.net This step can occur at the flavanone or flavonol stage.

Flavonol Synthase (FLS): The final step in creating the flavonol structure is the introduction of a double bond between C-2 and C-3 of the dihydroflavonol intermediate. This desaturation is catalyzed by flavonol synthase (FLS), another key 2-ODD enzyme in the pathway. mdpi.comnih.govresearchgate.netfrontiersin.org

The biosynthesis of a flavonol lacking the common C-5 hydroxyl group, such as this compound, suggests the involvement of specific synthases or reductases early in the pathway that prevent or remove this functional group, adding another layer of complexity to its formation.

Mechanistic Investigations of Biological Activities of 3,7,8,4 Tetrahydroxyflavone

Enzyme Inhibition Studies

Research into 3,7,8,4'-Tetrahydroxyflavone has revealed its ability to act as an inhibitor of several critical enzymes. These inhibitory activities are central to its potential therapeutic applications and are a primary focus of ongoing investigation. The specific hydroxylation pattern of the molecule often dictates its potency and selectivity towards these enzyme targets. nih.gov

Xanthine (B1682287) Oxidase Inhibition Mechanisms

This compound has been identified as a moderate inhibitor of xanthine oxidase (XO), the key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. farmaciajournal.com By binding to the active site of xanthine oxidase, the compound effectively reduces the production of uric acid. Its inhibitory potency has been quantified with an IC₅₀ value of 10.488 µM. medchemexpress.com

The mechanism of inhibition is thought to be related to its molecular structure. Studies on flavonoids suggest that the 3',4'-dihydroxyl configuration on the B-ring is a significant feature for potent xanthine oxidase inhibition. farmaciajournal.com However, it has also been proposed that the specific 7,8,3',4' hydroxylation pattern of this particular flavone (B191248) might create steric hindrance that prevents optimal binding within the enzyme's active site when compared to other flavonoids like okanin.

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| This compound | 10.488 | |

| Okanin | 0.076 | |

| Melanoxetin | 0.274 | |

| Allopurinol (Control) | 4.784 |

Bromodomain-Containing Protein 4 (BRD4) Inhibition

This compound acts as a potent inhibitor of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. nih.govnih.gov BRD4 plays a critical role in regulating gene transcription by recognizing and binding to acetylated lysine (B10760008) residues on histone tails through its two bromodomains, BD1 and BD2. nih.govnih.govresearchgate.net The inhibition of BRD4 is a key mechanism in modulating gene expression, which has implications in cancer and inflammatory diseases. nih.gov

A remarkable feature of this compound is its high selectivity for the second bromodomain (BD2) of BRD4 over the first (BD1). nih.govnih.gov Research has demonstrated that the compound is approximately 100-fold more selective for BRD4-BD2, with an IC₅₀ value of 204 nM for BD2 compared to 17.9 µM for BD1. nih.govnih.govresearchgate.net This pronounced selectivity is significant because the two bromodomains may have distinct biological functions, and inhibiting them differently can lead to varied phenotypic outcomes. nih.govnih.govresearchgate.net This contrasts with pan-BET inhibitors like JQ1, which show minimal selectivity between the two bromodomains. nih.gov

| Compound | IC₅₀ (BRD4-BD1) | IC₅₀ (BRD4-BD2) | Selectivity (BD1/BD2 Fold) | Reference |

|---|---|---|---|---|

| This compound | 17.9 µM | 204 nM | ~100 | nih.govnih.gov |

| JQ1 (Control) | 77 nM | 90 nM | ~1.2 |

Co-crystal structure analysis has provided a detailed view of the molecular interactions between this compound and the BRD4 bromodomains. nih.govnih.govresearchgate.net The compound binds within the acetylated lysine-binding pocket of both BD1 and BD2. nih.govnih.govresearchgate.net However, it establishes a greater number of interactions with BRD4-BD2, which accounts for its higher potency and selectivity. nih.govnih.govresearchgate.net The hydroxyl groups of the flavonoid are crucial for this binding, forming specific hydrogen bonds with residues in the binding pocket. In BRD4-BD2, the 3'-hydroxyl group forms an additional water-bridged hydrogen bond with the residue Asn433, an interaction that contributes significantly to its preferential binding. researchgate.net

Telomerase Inhibition Pathways

This compound has also been shown to inhibit telomerase, an enzyme crucial for maintaining telomere length and promoting the proliferation of most cancer cells. researchgate.netnih.gov The compound's inhibitory activity against telomerase has been reported with varying IC₅₀ values depending on the assay used: 0.74 mM in a Telomeric Repeat Amplification Protocol (TRAP) assay and 0.2 µM in a Flash-Plate assay.

The specific pathway through which this compound inhibits telomerase has not been fully elucidated. However, studies on flavonoids in general suggest several possible mechanisms. These include the downregulation of the human telomerase reverse transcriptase (hTERT) gene expression, interference with hTERT mRNA or protein, prevention of the enzyme's nuclear translocation, or inhibition of transcription factors that bind to the hTERT promoter. researchgate.net The hydroxylation pattern at the 7,8,3',4' positions on the flavone core is considered critical for its telomerase-inhibiting activity. Research has shown that modifying this structure, for example through iodination, leads to a significant reduction in inhibitory potency.

Cytochrome P450 Enzyme Modulation

While direct studies on the modulation of cytochrome P450 (CYP450) enzymes by this compound are limited, research on structurally similar flavonoids provides insights into its potential effects. CYP450 enzymes are a superfamily of proteins essential for the metabolism of drugs and other xenobiotics. mdpi.com

Studies on a hydroxylated tetramethoxyflavone with a similar 7,8-hydroxyl arrangement (7,8-TMF) demonstrated significant inhibitory effects on CYP1A2, CYP2C9, and CYP2C19, with IC₅₀ values of 0.79 µM, 1.49 µM, and 1.85 µM, respectively. mdpi.com Furthermore, fisetin (B1672732) (3,7,3',4'-tetrahydroxyflavone), another structurally related flavonoid, has been shown to inhibit CYP3A4 in a dose-dependent manner. nih.gov These findings suggest that this compound may also modulate the activity of various CYP450 isoforms, a characteristic that could have important implications for drug-herb interactions.

| CYP Isoform | Inhibitor | IC₅₀ (µM) | Reference |

|---|---|---|---|

| CYP1A2 | 7,8-dihydroxylated tetramethoxyflavone | 0.79 | mdpi.com |

| CYP2C9 | 1.49 | mdpi.com | |

| CYP2C19 | 1.85 | mdpi.com | |

| CYP3A4 | Fisetin (3,7,3',4'-tetrahydroxyflavone) | Dose-dependent inhibition observed | nih.gov |

Other Enzymatic Targets

Beyond the commonly studied kinases, this compound, also known as 3',4',7,8-tetrahydroxyflavone, has been identified as a potent inhibitor of other specific enzymes that play critical roles in human health and disease. Research has demonstrated its ability to selectively target enzymes involved in gene regulation and purine metabolism.

One of the most significant enzymatic targets identified is the Bromodomain-containing protein 4 (BRD4). researchgate.netnih.gov BRD4 is an epigenetic reader that recognizes acetylated lysine residues on histones, playing a pivotal role in regulating the transcription of key genes, including oncogenes. nih.gov this compound has been characterized as a novel and potent selective inhibitor of the second bromodomain of BRD4 (BRD4-BD2). researchgate.netnih.gov The compound exhibits a high degree of selectivity, with an inhibitory concentration (IC50) value of 204 nM for BRD4-BD2, which is approximately 100-fold more selective than for the first bromodomain, BRD4-BD1 (IC50 = 17.9 µM). nih.govtandfonline.com Co-crystal structure analysis reveals that the compound binds to the acetylated lysine binding pocket of both bromodomains but establishes more extensive interactions with BRD4-BD2, explaining its selectivity. researchgate.netnih.gov

Additionally, this compound is an effective inhibitor of xanthine oxidase (XOD). medchemexpress.com XOD is a key enzyme in the metabolic pathway of purines, where it catalyzes the oxidation of hypoxanthine and xanthine, ultimately leading to the production of uric acid. The compound demonstrates potent inhibition of XOD with an IC50 value of 10.488 µM. medchemexpress.com

Table 1: Enzymatic Inhibition by this compound

| Enzyme Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|

| Bromodomain-containing protein 4 (BRD4-BD2) | 204 nM | nih.govtandfonline.com |

| Bromodomain-containing protein 4 (BRD4-BD1) | 17.9 µM | nih.govtandfonline.com |

| Xanthine Oxidase (XOD) | 10.488 µM | medchemexpress.com |

Cellular Pathway Modulation

Research indicates that this compound inhibits the formation of osteoclasts and bone resorption induced by the receptor activator of nuclear factor kappa-B ligand (RANKL). bvsalud.org Osteoclasts are bone-resorbing cells, and their over-activity is implicated in bone diseases like osteoporosis. The differentiation of osteoclasts is critically governed by the RANKL signaling cascade, which activates essential transcription factors, notably c-Fos and nuclear factor of activated T-cells cytoplasmic 1 (NFATc1). nih.govbmrat.org

While detailed mechanistic studies on this compound are emerging, the actions of the closely related flavonoid fisetin (3,7,3',4'-tetrahydroxyflavone) provide significant insights. Fisetin has been shown to dose-dependently inhibit RANKL-induced osteoclast differentiation. nih.gov This inhibition is achieved by targeting the p38/c-Fos/NFATc1 signaling axis. nih.gov Specifically, fisetin suppresses the RANKL-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK). nih.gov The activation of p38 is an upstream event that leads to the induction of c-Fos, a primary transcription factor for osteoclastogenesis. nih.gov The induction of c-Fos is essential for the subsequent expression and activation of NFATc1, the master regulator of osteoclast differentiation. nih.govbmrat.org Fisetin inhibits the expression of both c-Fos and NFATc1 at the transcriptional and translational levels, thereby halting the osteoclast differentiation program. nih.gov

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in various diseases. mdpi.com While direct studies on this compound's effect on this pathway are limited, extensive research on the related compound fisetin demonstrates significant modulatory activity. mdpi.comnih.govnih.govaging-us.com

Fisetin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in multiple disease models. nih.govaging-us.com In studies on psoriasis, fisetin treatment was found to decrease the protein levels of phosphorylated Akt (p-Akt), p-mTOR, and the downstream effector p70S6K1. frontiersin.org This inhibition of the mTOR signaling cascade is linked to the amelioration of inflammatory responses. frontiersin.org Similar inhibitory effects have been observed in various cancer cell lines. mdpi.comaging-us.com For instance, fisetin has been reported to downregulate the PI3K/Akt/mTOR pathway in non-small cell lung cancer and pancreatic cancer cells, leading to reduced proliferation and induction of apoptosis. mdpi.comaging-us.com The mechanism often involves the reduction of Akt and mTOR phosphorylation. mdpi.com

Mitogen-activated protein kinase (MAPK) signaling pathways, including the p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) pathways, are crucial for transducing extracellular signals into cellular responses. plos.org The impact of this compound on these pathways has been explored through studies on related flavones like fisetin.

Fisetin demonstrates selective modulation of MAPK pathway components. In the context of inhibiting osteoclast differentiation, fisetin specifically inhibits the RANKL-induced phosphorylation of p38, while showing no significant effect on the phosphorylation of JNK or ERK. nih.gov This targeted inhibition of the p38 pathway is a key mechanism for its anti-osteoclastogenic effects. nih.gov In human cervical cancer cells, fisetin was also shown to reduce the phosphorylation of p38 MAPK, which in turn suppressed the expression of urokinase plasminogen activator (uPA), a protein involved in cell migration and invasion. plos.org In this model, fisetin again did not affect the phosphorylation of ERK1/2 or JNK1/2. plos.org However, in other contexts, such as inflammatory skin disease models, fisetin has been shown to modulate both the p38 and JNK pathways. nih.gov

This compound and its related compounds exert significant control over the expression of various genes and proteins, underpinning their biological activities.

A primary mechanism for this compound is its inhibition of the epigenetic regulator BRD4. nih.gov By selectively inhibiting BRD4-BD2, the compound can modulate the transcription of BRD4-target genes. researchgate.netnih.gov A notable example is the downregulation of the proto-oncogene c-Myc. Treatment with this compound has been shown to decrease both the mRNA and protein levels of c-Myc in human acute myeloid leukemia cells. nih.gov

Studies on the related flavone fisetin have revealed further influences on gene and protein expression. In bone marrow-derived macrophages, fisetin suppresses the RANKL-induced transcriptional expression of key osteoclastogenic genes, including c-Fos and NFATc1. nih.gov This leads to the downstream inhibition of proteins essential for osteoclast function, such as cathepsin K and DC-STAMP (dendritic cell-specific transmembrane protein). nih.gov Furthermore, fisetin has been found to repress the promoter activity of the uPA gene in cancer cells by preventing the nuclear translocation of the transcription factor NF-κB, thereby reducing uPA protein expression and cell invasiveness. plos.org

Table 2: Effects of this compound and Related Flavones on Gene and Protein Expression

| Compound | Target Gene/Protein | Effect | Cellular Context | Reference |

|---|---|---|---|---|

| This compound | c-Myc (mRNA and protein) | Downregulation | Acute Myeloid Leukemia cells | nih.gov |

| Fisetin | c-Fos, NFATc1 | Downregulation | Bone Marrow-Derived Macrophages | nih.gov |

| Fisetin | Cathepsin K, DC-STAMP | Downregulation | Bone Marrow-Derived Macrophages | nih.gov |

| Fisetin | uPA (urokinase plasminogen activator) | Downregulation (via promoter repression) | Cervical Cancer cells | plos.org |

Antioxidant and Radical Scavenging Mechanisms (In Vitro and Cellular Models)

The polyphenolic structure of this compound, characterized by multiple hydroxyl groups on its flavone backbone, contributes to significant antioxidant activity. biosynth.com This activity is primarily mediated through its ability to scavenge free radicals and reduce oxidative stress within biological systems. biosynth.comcymitquimica.com

The antioxidant mechanisms of flavonoids are closely linked to their chemical structure. The presence of catechol groups (ortho-dihydroxy groups), such as the 3',4'-dihydroxy configuration in the B-ring and the 7,8-dihydroxy configuration in the A-ring of this compound, is crucial for high antioxidant capacity. These structures are effective at donating a hydrogen atom (a mechanism known as Hydrogen Atom Transfer, or HAT) to stabilize free radicals. nih.gov They can also act as antioxidants via a Single Electron Transfer (SET) mechanism. nih.gov The ability of the related compound fisetin to efficiently scavenge the stable DPPH• (2,2-diphenyl-1-picrylhydrazyl) radical in vitro provides clear evidence for its action through a HAT pathway. nih.gov

Furthermore, the catechol structure enables these flavonoids to chelate metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). By binding to these transition metals, the flavonoid prevents them from participating in Fenton-type reactions, which generate highly destructive hydroxyl radicals. This metal-chelating ability represents another important facet of its antioxidant mechanism. researchgate.net The antioxidant potential is directly related to the number and position of hydroxyl groups; flavonoids with a 3',4'-dihydroxy configuration in the B-ring have been shown to exhibit stronger radical scavenging activity than those with only a single hydroxyl group in that ring. researchgate.net In vitro assays have confirmed the ability of related flavonoids to protect essential biological molecules, such as DNA, from oxidative damage induced by reactive oxygen species. nih.govinforang.com

Direct Scavenging of Reactive Oxygen Species (ROS)

The structure of this compound, with its multiple hydroxyl groups, provides the basis for its antioxidant capacity. nih.govnih.gov These hydroxyl groups can donate hydrogen atoms to neutralize highly reactive free radicals, thereby terminating the damaging chain reactions they initiate. This mode of action, involving the direct scavenging of reactive oxygen species (ROS), is a primary mechanism by which the compound reduces oxidative stress in biological systems. nih.govnih.gov While the antioxidant potential of many flavonoids has been quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, specific quantitative data for this compound were not detailed in the available research. medchemexpress.comumc.edu.dzresearchgate.neth-brs.deresearchgate.net However, the general principle remains that its polyphenolic nature allows it to act as a potent free radical scavenger. umc.edu.dz

Metal Ion Chelation Mechanisms

In addition to direct radical scavenging, flavonoids can exert antioxidant effects by chelating metal ions, particularly transition metals like iron (Fe) and copper (Cu). rsc.orgnih.gov These metal ions can participate in the Fenton reaction, generating highly destructive hydroxyl radicals. By binding these ions, flavonoids can prevent them from catalyzing radical-generating reactions. nih.govnih.gov The chemical structure of this compound features two key sites for potential metal chelation. rsc.orgmedchemexpress.com One is the catechol (ortho-dihydroxy) group at the 7 and 8 positions of the A-ring. The other potential site involves the 3-hydroxyl group in conjunction with the 4-carbonyl group on the C-ring. medchemexpress.com The formation of stable complexes between the flavonoid and the metal ion sequesters the metal, reducing its capacity to contribute to oxidative stress. nih.gov

Prevention of Oxidative Stress-Induced Cellular Damage

The direct ROS scavenging and metal ion chelation capabilities of this compound are foundational to its role in protecting cells from oxidative damage. nih.govnih.gov Oxidative stress, resulting from an imbalance of ROS, can inflict damage on crucial cellular macromolecules, including lipids, proteins, and DNA. nih.govmdpi.com This damage is implicated in the pathology of numerous diseases. nih.govmdpi.com For instance, the related flavonoid Fisetin has been shown to protect cells against γ-irradiation-induced membrane lipid peroxidation, DNA damage, and protein carbonylation. nih.gov By neutralizing free radicals, this compound can theoretically prevent the initiation of lipid peroxidation, a chain reaction that damages cell membranes. rsc.orggriffith.edu.au Its ability to scavenge ROS and chelate metals may also protect DNA from oxidative lesions, such as the formation of 8-hydroxy-2'-deoxyguanosine, and prevent the oxidative modification of proteins. nih.govmdpi.comgriffith.edu.au This protective mechanism suggests a potential role in mitigating the effects of diseases linked to oxidative stress. researchgate.netnih.govnih.gov

Antiproliferative and Apoptotic Mechanisms (In Vitro Cellular Models)

Recent research has identified this compound (also referred to as 3',4',7,8-tetrahydroxyflavone or '3478' in some studies) as an inhibitor of Bromodomain-containing protein 4 (BRD4), a key regulator of gene transcription involved in cancer. nih.govnih.gov This interaction underpins its antiproliferative effects, particularly in cancer cell models.

Induction of Programmed Cell Death (Apoptosis)

Studies have demonstrated that this compound can inhibit cancer cell growth by inducing apoptosis, or programmed cell death. researchgate.netnih.gov In a study using the human acute myeloid leukaemia (AML) cell line MV4-11, treatment with the compound led to a significant, dose-dependent increase in apoptosis. researchgate.netnih.gov The induction of apoptosis was confirmed using flow cytometry with Annexin V-FITC and propidium (B1200493) iodide (PI) staining, which distinguishes between viable, early apoptotic, and late apoptotic cells. researchgate.netnih.gov After 48 hours of treatment, the compound caused a notable increase in the percentage of apoptotic cells compared to untreated controls. nih.gov

Table 1: Apoptosis Induction by this compound in MV4-11 Cells

| Treatment (48h) | Apoptosis Rate (%) | Source |

|---|---|---|

| Control (Untreated) | Not specified, baseline | nih.gov |

| This compound | Significantly higher than control | nih.gov |

Data derived from FACS analysis of Annexin V-FITC/PI stained cells. The study reported a significant increase in apoptosis but did not provide specific percentage values in the abstract or excerpts. nih.gov

Modulation of Apoptotic and Anti-apoptotic Proteins

The primary mechanism identified for the pro-apoptotic activity of this compound is its function as a selective inhibitor of the second bromodomain (BD2) of BRD4. nih.govpdbj.org BRD4 is an epigenetic reader that plays a critical role in the transcription of key oncogenes, most notably c-Myc. nih.govnih.gov The c-Myc protein is a powerful transcription factor that promotes cell proliferation and inhibits apoptosis. By inhibiting BRD4, this compound effectively suppresses the expression of c-Myc at both the mRNA and protein levels. nih.gov This downregulation of a critical pro-proliferative and anti-apoptotic protein shifts the cellular balance towards apoptosis. nih.gov While many flavonoids are known to modulate the expression of Bcl-2 family proteins (such as increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2), the key identified target for this compound in the context of AML is the BRD4/c-Myc axis. nih.govacs.orgd-nb.infomdpi.com

Table 2: Effect of this compound on c-Myc Expression in MV4-11 Cells

| Treatment | Effect on c-Myc mRNA | Effect on c-Myc Protein | Source |

|---|---|---|---|

| This compound | Downregulated | Downregulated | nih.gov |

Caspase Activation Pathways

Apoptosis is executed by a family of cysteine proteases known as caspases. nih.gov These enzymes are synthesized as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade. nih.gov Apoptotic signaling is generally divided into two main pathways: the extrinsic (death receptor) pathway, which typically activates initiator caspase-8, and the intrinsic (mitochondrial) pathway, which activates initiator caspase-9. nih.govnih.gov Both pathways converge on the activation of effector caspases, such as caspase-3 and caspase-7, which are responsible for cleaving cellular substrates and carrying out the dismantling of the cell. nih.govspandidos-publications.com While research shows that this compound induces apoptosis, the specific caspases involved in its mechanism of action have not been fully delineated in the available literature. nih.gov Studies on similar flavonoids, like Fisetin, demonstrate activation of caspases-3, -7, -8, and -9. mdpi.comnih.gov However, further investigation is required to determine the precise caspase activation cascade initiated by this compound.

Autophagy Modulation

Current scientific literature provides limited direct evidence detailing the specific mechanisms of autophagy modulation by this compound. While other flavonoid compounds have been investigated for their roles in autophagy, specific studies focusing on this compound's interaction with autophagy pathways, such as the regulation of key proteins like LC3, Beclin-1, or the mTOR signaling pathway, are not extensively documented in available research.

Induction of Cellular Differentiation

Research has demonstrated that this compound plays a significant role in modulating cellular differentiation, particularly in the context of bone cells. The compound has been shown to inhibit the differentiation of osteoclasts, which are specialized cells responsible for bone resorption. chemfaces.comingentaconnect.com

In in vitro studies using mouse bone marrow-derived macrophages (BMMs), this compound markedly inhibited the differentiation of these precursor cells into mature osteoclasts, a process induced by the Receptor Activator of Nuclear Factor kappa B Ligand (RANKL). chemfaces.comingentaconnect.com This inhibitory effect is associated with a reduction in the mRNA expression of key osteoclastic marker genes, including the calcitonin receptor (CTR) and cathepsin K. chemfaces.com Furthermore, the compound was found to decrease the bone resorption activity of mature osteoclasts. chemfaces.comingentaconnect.com

Mechanistically, this compound exerts its anti-osteoclastogenic effect by suppressing the RANKL-induced expression of c-Fos and the nuclear factor of activated T cells c1 (NFATc1). ingentaconnect.com NFATc1 is a critical master transcription factor for osteoclast differentiation. The central role of NFATc1 in this process was confirmed when ectopic overexpression of a constitutively active form of NFATc1 was able to completely reverse the inhibitory effects of this compound on osteoclast formation. ingentaconnect.com These findings pinpoint the reduction in NFATc1 expression as the primary mechanism for the compound's inhibition of osteoclast differentiation. ingentaconnect.com

Antimicrobial and Antiparasitic Actions (In Vitro and Non-Human In Vivo Models)

This compound has demonstrated antibacterial activity against the cariogenic bacterium Streptococcus mutans. This bacterium is a primary contributor to the formation of dental caries. chemfaces.comnih.gov In a study investigating compounds isolated from Albizia myriophylla wood, 7,8,3',4'-tetrahydroxyflavone (B192514) was tested for its antibacterial efficacy against S. mutans ATCC 25175 using the broth microdilution method. chemfaces.comnih.gov

The compound exhibited moderate activity against the three tested bacterial strains, including S. mutans, with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 to 250 µg/ml. tsri.or.th Another study reported that all tested flavonoids from A. myriophylla, including 7,8,3',4'-tetrahydroxyflavone, showed antibacterial activity against S. mutans, with MIC and Minimum Bactericidal Concentration (MBC) values ranging from 1-256 µg/ml and 2-256 µg/ml, respectively. nih.gov

Table 1: Antibacterial Activity of 7,8,3',4'-Tetrahydroxyflavone against Streptococcus mutans

| Bacterial Strain | MIC (µg/ml) | MBC (µg/ml) | Source |

|---|---|---|---|

| S. mutans ATCC 25175 | 62.5 - 250 | Not Reported | tsri.or.th |

| S. mutans ATCC 25175 | 1 - 256 | 2 - 256 | nih.gov |

In vitro studies have identified 7,8,3',4'-tetrahydroxyflavone as a potent agent against several protozoan parasites responsible for diseases like trypanosomiasis and leishmaniasis. nih.govnih.gov The compound's activity has been evaluated against Trypanosoma brucei rhodesiense (the causative agent of East African sleeping sickness), Trypanosoma cruzi (the agent of Chagas disease), and Leishmania donovani (a causative agent of visceral leishmaniasis). nih.govnih.govcore.ac.uk

Research demonstrated that 7,8,3',4'-tetrahydroxyflavone was one of the more active flavonoids against T. brucei rhodesiense, exhibiting a 50% inhibitory concentration (IC50) of 0.5 µg/ml. nih.govnih.gov Its activity against T. cruzi was moderate. nih.govnih.gov In studies against L. donovani, the addition of a catechol structure in the B ring (as seen in 7,8,3',4'-tetrahydroxyflavone) was found to diminish the activity compared to its parent compound, 7,8-dihydroxyflavone (B1666355), resulting in an IC50 of 8.8 µg/ml. nih.gov Despite its potent in vitro activity against T. brucei rhodesiense, the compound was not selected for in vivo testing in that particular study. nih.gov

Table 2: In Vitro Antiparasitic Activity of 7,8,3',4'-Tetrahydroxyflavone

| Parasite Species | IC50 (µg/ml) | IC50 (µM) | Source |

|---|---|---|---|

| Trypanosoma brucei rhodesiense | 0.5 | 1.75 | nih.govnih.gov |

| Trypanosoma cruzi | >25 | >87.3 | nih.gov |

| Leishmania donovani | 8.8 | 30.7 | nih.gov |

Anti-inflammatory Mechanistic Studies (Cellular Models)

This compound is recognized for its anti-inflammatory properties. biosynth.com However, detailed investigations into the specific cellular mechanisms are not as extensively reported as for other biological activities. Research indicates that the anti-inflammatory effects of flavonoids are often linked to their ability to modulate key signaling pathways involved in the inflammatory response. cymitquimica.com For instance, related flavonoids have been shown to inhibit the production of pro-inflammatory cytokines and mediators by modulating pathways such as NF-κB and MAPK. cymitquimica.com While this compound is noted to have anti-inflammatory potential, specific cellular model studies detailing its impact on cytokine profiles, inflammatory enzyme expression (like COX or LOX), and transcription factor activity are limited in the available literature.

Neuroprotective Mechanistic Studies (Cellular Models)

The potential for this compound to exert neuroprotective effects has been suggested, aligning with the activities of many flavonoid compounds. biosynth.com These effects are often attributed to antioxidant properties and the modulation of intracellular signaling pathways that protect neuronal cells from damage. biosynth.com However, specific mechanistic studies using cellular models to elucidate the neuroprotective pathways modulated by this compound are not clearly detailed in the currently available scientific reports. Research on other flavonoids has shown neuroprotection via mechanisms such as reducing oxidative stress, inhibiting apoptosis, and modulating signaling cascades like PI3K/Akt and ERK, but direct evidence from cellular studies on this compound is sparse. mdpi.commdpi.com

Other Investigated Biological Mechanisms

Beyond its more extensively studied properties, this compound has been the subject of research exploring other distinct biological and pharmacological mechanisms. These investigations have revealed its potential to interact with specific molecular targets involved in gene regulation, bone metabolism, and bacterial growth, highlighting its diverse bioactivity.

Inhibition of Bromodomain-Containing Protein 4 (BRD4)

A significant area of investigation has been the inhibitory effect of 3',4',7,8-tetrahydroxyflavone on Bromodomain-containing protein 4 (BRD4), a key regulator of gene transcription. nih.gov BRD4 plays a crucial role in cancer and inflammatory diseases by binding to acetylated lysine residues on histones through its two bromodomains, BD1 and BD2. nih.gov

Research has identified 3',4',7,8-tetrahydroxyflavone as a novel, potent, and highly selective inhibitor of the second bromodomain (BD2) of BRD4. nih.govresearchgate.net Studies using AlphaScreen binding assays demonstrated that the compound is approximately 100-fold more selective for BRD4-BD2 over BRD4-BD1. nih.govtandfonline.com The reported half-maximal inhibitory concentration (IC₅₀) for BRD4-BD2 is 204 nM, compared to 17.9 µM for BRD4-BD1. nih.govresearchgate.nettandfonline.com

Co-crystal structure analysis reveals that 3',4',7,8-tetrahydroxyflavone binds to the acetylated lysine binding pocket of both bromodomains but establishes more extensive interactions with BRD4-BD2. nih.govresearchgate.net This selective inhibition suggests that the compound could serve as a valuable chemical scaffold for developing a new class of BRD4 inhibitors with potentially different functional outcomes compared to pan-BRD4 inhibitors. nih.gov Functionally, this inhibition of BRD4 leads to the downregulation of the c-Myc oncogene at both the mRNA and protein levels. tandfonline.com

Inhibition of Osteoclast Differentiation and Bone Resorption

3',4',7,8-Tetrahydroxyflavone has been shown to interfere with the processes of osteoclast formation and function, which are critical in bone-lytic diseases like osteoporosis. chemfaces.com Osteoclasts are specialized cells responsible for bone resorption. chemfaces.com

In in vitro studies using mouse bone marrow-derived macrophages (BMMs), the compound markedly inhibited osteoclast differentiation induced by the receptor activator of nuclear factor kappa B ligand (RANKL). chemfaces.com Furthermore, 3',4',7,8-tetrahydroxyflavone was found to decrease the bone resorption activity of mature osteoclasts. chemfaces.com

The mechanism underlying this activity involves the suppression of key transcription factors necessary for osteoclastogenesis. The compound was observed to inhibit the RANKL-induced expression of c-Fos and the nuclear factor of activated T cells c1 (NFATc1). chemfaces.com It also reduced the mRNA expression of osteoclast marker genes, such as the calcitonin receptor (CTR) and cathepsin K. chemfaces.com These findings position 3',4',7,8-tetrahydroxyflavone as a potential candidate for therapeutic strategies against bone-lytic conditions. chemfaces.com

Antibacterial Activity

Research has also pointed to the antibacterial properties of 3',4',7,8-tetrahydroxyflavone. Specifically, it has been shown to exhibit antibacterial activity against Streptococcus mutans, a bacterium commonly associated with dental caries. chemfaces.com

Table 4.8.1: Summary of Other Investigated Biological Mechanisms of 3',4',7,8-Tetrahydroxyflavone

| Biological Target/Process | Observed Effect | Key Findings & IC₅₀ Values | Study Type |

| Bromodomain-containing protein 4 (BRD4) | Selective Inhibition | Highly selective for the second bromodomain (BD2). nih.govresearchgate.net IC₅₀ (BRD4-BD2): 204 nM. nih.govtandfonline.com IC₅₀ (BRD4-BD1): 17.9 µM. nih.govtandfonline.com Downregulates c-Myc expression. tandfonline.com | In vitro (Binding Assay, Western Blot, qPCR), Co-crystal structure analysis |

| Osteoclast Differentiation | Inhibition | Markedly inhibits RANKL-induced osteoclast differentiation from BMMs. chemfaces.com Decreases bone resorption activity. chemfaces.com Inhibits expression of c-Fos and NFATc1. chemfaces.com | In vitro (Cell Culture) |

| Streptococcus mutans | Antibacterial Activity | Exhibits antibacterial action against this species. chemfaces.com | In vitro |

Structure Activity Relationship Sar and Structure Function Relationship Sfr Studies

Influence of Hydroxylation Patterns on Biological Activities

Hydroxylation patterns are a key determinant of the biological effects of flavonoids. nih.govresearchgate.net The position and number of hydroxyl (-OH) groups on the flavonoid skeleton influence properties such as antioxidant capacity, enzyme inhibition, and interaction with cellular receptors. nih.govfoodengprog.org

The specific placement of hydroxyl groups on the flavone (B191248) rings dictates the molecule's reactivity and ability to interact with biological targets.

3-OH Group : The hydroxyl group at the C3 position on the C-ring is significant for certain biological activities. mdpi.com For instance, the presence of a 3-OH group, in combination with a C2=C3 double bond, is often associated with enhanced antioxidant and antimicrobial properties. foodengprog.orgmdpi.com The 3-OH group can also participate in metal chelation. rsc.orgspandidos-publications.com

7-OH and 8-OH Groups (A-Ring) : The 7,8-dihydroxy arrangement on the A-ring is a crucial feature for the activity of some flavonoids. For example, 7,8-dihydroxyflavone (B1666355) has shown potent trypanocidal activity. nih.gov The hydroxyl group at position 7 is often the most acidic, which can be important for antioxidant reactions in polar environments. acs.org

A study on TrkB agonism highlighted the distinct roles of the 3'- and 4'-hydroxyl groups, where the 3'-OH enhanced TrkB phosphorylation, while the 4'-OH diminished this activity.

The total number of hydroxyl groups on the flavonoid structure is directly correlated with certain biological activities, most notably antioxidant capacity. acs.org

Antioxidant Activity : Generally, an increase in the number of hydroxyl groups leads to enhanced radical scavenging activity. nih.govresearchgate.net This is because the hydroxyl groups can donate a hydrogen atom to neutralize free radicals. foodengprog.org For example, myricetin, with six hydroxyl groups, is a more potent hydroxyl radical scavenger than quercetin (B1663063) (five -OH groups) and kaempferol (B1673270) (four -OH groups). nih.govresearchgate.net

Enzyme Inhibition : The number of hydroxyl groups can also influence enzyme inhibitory effects. An increased degree of hydroxylation has been associated with stronger inhibition of enzymes like α-glucosidase and α-amylase. nih.gov

Other Activities : The number of hydroxyl groups has also been linked to activities such as inducing apoptosis in tumor cells and inhibiting matrix metalloproteinases. nih.gov

| Flavonoid | Number of -OH Groups | Key Hydroxylation Features | Observed Biological Activity |

|---|---|---|---|

| Myricetin | 6 | 3',4',5'-trihydroxy B-ring | Potent hydroxyl radical scavenger. nih.govresearchgate.net |

| Quercetin | 5 | 3',4'-dihydroxy (catechol) B-ring | Strong antioxidant and tyrosinase inhibitor. nih.gov |

| Kaempferol | 4 | 4'-hydroxy B-ring | Inhibitor of α-glucosidase and α-amylase. nih.gov |

| 7,8-Dihydroxyflavone | 2 | 7,8-dihydroxy A-ring | Potent trypanocidal activity. nih.gov |

Effects of Methylation and Glycosylation on Activity Profiles

Modifications such as methylation and glycosylation can significantly alter the biological and pharmacokinetic properties of flavonoids. rsc.orgencyclopedia.pub

Methylation : The addition of a methyl group to a hydroxyl group can increase a flavonoid's metabolic stability and membrane transport, leading to improved oral bioavailability. researchgate.netmdpi.com However, methylation can have variable effects on biological activity. In some cases, methylation of the B-ring has been linked to higher potency against certain cancer cell lines. encyclopedia.pub Conversely, methylation can also decrease or alter the original biological activities of the parent flavonoid. researchgate.net For instance, the methylation of free hydroxyl groups can sometimes reduce anti-advanced glycation end products (anti-AGEs) activity. researchgate.net

Glycosylation : The attachment of a sugar moiety (glycosylation) generally increases the water solubility and chemical stability of flavonoids. encyclopedia.pubresearchgate.net However, glycosylation can also impact biological activity. For example, glycosylation at the 3-position has been shown to decrease the inhibitory activity of some flavonoids against xanthine (B1682287) oxidase. rsc.org The aglycone (non-glycosylated) form of a flavonoid is often more biologically active than its glycosylated counterpart. spandidos-publications.com

| Modification | Parent Flavonoid | Modified Flavonoid | Effect on Activity/Property |

|---|---|---|---|

| Methylation | Luteolin (B72000) | Diosmetin (4'-O-methylated luteolin) | Increased potency against breast cancer resistance protein. encyclopedia.pub |

| Glycosylation | Quercetin | Rutin (Quercetin-3-O-rutinoside) | Increased water solubility, but potentially decreased antioxidant activity compared to the aglycone. encyclopedia.pub |

Importance of the Flavone Backbone and Ring Substitutions

The core flavone structure, characterized by a C2=C3 double bond and a 4-oxo group on the C-ring, is fundamental to the biological activity of this class of compounds. foodengprog.orgnih.gov

C2=C3 Double Bond : This double bond, in conjugation with the 4-oxo group, contributes to the planarity of the molecule and is often a requirement for significant antioxidant and anti-inflammatory activities. foodengprog.orgrsc.org It is also implicated in the inhibition of enzymes like xanthine oxidase and cyclooxygenase-2 (COX-2). foodengprog.orgnih.gov

4-Oxo Group : The carbonyl group at the C4 position is a key feature for many biological activities, including metal chelation and enzyme inhibition. mdpi.comrsc.org

Ring Substitutions : Beyond hydroxylation, other substitutions on the A and B rings can modulate activity. The introduction of other functional groups can influence the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets.

Comparative Analysis with Other Flavonoid Classes and Isomers

The biological activity of 3,7,8,4'-tetrahydroxyflavone can be better understood by comparing it to other flavonoid classes and its own isomers.

Comparison with Other Flavonoid Classes :

Flavonols : Flavonols, such as quercetin and kaempferol, possess a 3-hydroxyl group which is absent in some other flavonoid classes. nih.gov This 3-OH group is often crucial for their potent antioxidant and enzyme-inhibiting properties. nih.govnih.gov

Flavanones : Flavanones, like naringenin (B18129), lack the C2=C3 double bond found in flavones and flavonols. nih.gov This structural difference generally results in altered biological activities, with flavanones often exhibiting different pharmacological profiles. nih.gov

Isoflavones : In isoflavones, the B-ring is attached to the C3 position of the C-ring, unlike in flavones where it is at the C2 position. nih.govqmul.ac.uk This isomeric difference leads to distinct biological activities, with isoflavones like genistein (B1671435) being well-known for their phytoestrogenic effects.

Comparison with Isomers : Isomers of tetrahydroxyflavone, where the four hydroxyl groups are arranged differently on the flavone backbone, can exhibit markedly different biological activities. For example, a study of various dihydroxyflavone isomers showed significant differences in their ability to act as agonists or antagonists of the aryl hydrocarbon receptor (AhR), depending on the positions of the two hydroxyl groups. nih.gov Similarly, scutellarein (B1681691) (4',5,6,7-tetrahydroxyflavone) and luteolin (3',4',5,7-tetrahydroxyflavone) are isomeric and display different biological profiles. mdpi.com The specific isomer this compound has been noted for its activity against Trypanosoma brucei rhodesiense. nih.gov

Computational and Theoretical Chemistry Approaches

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as 3,7,8,4'-Tetrahydroxyflavone, interacts with a macromolecular target, typically a protein. Docking predicts the preferred orientation and binding affinity of the ligand when bound to the protein's active site, while MD simulations provide a detailed view of the dynamic movements and stability of the ligand-protein complex over time.

Studies have utilized molecular modeling to elucidate the specific interactions between this compound and its protein targets. A notable example is its interaction with the bromodomain-containing protein 4 (BRD4), which has two bromodomains, BD1 and BD2. researchgate.netnih.gov Co-crystal structures reveal that the compound binds to the acetylated lysine (B10760008) binding pocket in both bromodomains. researchgate.netnih.gov

The interaction analysis shows that the hydroxyl groups on the flavone (B191248) scaffold are critical for binding, primarily through the formation of hydrogen bonds with amino acid residues in the protein's active site. nih.gov While it binds to both domains, this compound establishes more extensive interactions with BRD4-BD2 compared to BRD4-BD1. researchgate.netnih.gov This enhanced interaction is a key factor in its selective inhibition profile. The selectivity for BRD4-BD2 is attributed mainly to an additional hydrogen bond and a hydrophobic interaction between the phenyl group of the flavone and the Histidine 437 residue within BD2. nih.gov

| Protein Target | Key Interaction Types | Interacting Residues | Source |

|---|---|---|---|

| BRD4-BD1 | Hydrogen Bonds | Not specified | researchgate.netnih.gov |

| BRD4-BD2 | Hydrogen Bonds, Hydrophobic Interactions | Histidine 437 | nih.gov |

Binding affinity predictions quantify the strength of the interaction between a ligand and its target. For this compound, its potent and selective inhibition of BRD4 bromodomains has been demonstrated through experimental assays that are often correlated with computational predictions. The compound shows a significantly higher affinity for the second bromodomain (BD2) of BRD4. researchgate.netnih.gov

Experimental results show that this compound inhibits BRD4-BD2 with an IC50 value of 204 nM, making it a potent inhibitor. researchgate.netnih.gov In contrast, its inhibitory activity against BRD4-BD1 is substantially weaker, with a reported IC50 of 17.9 µM. researchgate.netnih.gov This represents a nearly 100-fold selectivity for BD2 over BD1, a finding supported by the more extensive network of interactions observed in co-crystal structures. researchgate.netnih.gov

| Protein Target | IC50 Value | Selectivity | Source |

|---|---|---|---|

| BRD4-BD1 | 17.9 µM | ~100-fold for BD2 | researchgate.netnih.gov |

| BRD4-BD2 | 204 nM | researchgate.netnih.gov |

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. plos.org These calculations can predict a range of molecular attributes, from the distribution of electrons to the energies of molecular orbitals, which in turn determine the molecule's reactivity and stability. plos.orgresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps characterize the chemical reactivity and stability of a molecule. physchemres.orgpmf.unsa.ba

Theoretical studies on this compound (referred to as 3,4,7,8-tetrahydroxyflavone or 8THDFN in some literature) have been performed using DFT at the PBEPBE/6-311++G(d,p) level of theory. researchgate.net These calculations provide the energies of the frontier orbitals and the energy gap, which are fundamental to predicting how the molecule will participate in chemical reactions. researchgate.net

| Parameter | Energy (eV) | Source |

|---|---|---|

| E(HOMO) | -5.69 | researchgate.net |

| E(LUMO) | -2.18 | researchgate.net |

| Energy Gap (ΔE) | 3.51 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-muenchen.demdpi.com In an MEP map, regions of negative potential, typically colored red, indicate areas prone to electrophilic attack, while regions of positive potential, colored blue, indicate areas susceptible to nucleophilic attack. physchemres.orguni-muenchen.de

For this compound, MEP analysis has been used to identify its reactive sites and understand its intermolecular interactions. researchgate.net The map would show strong negative potential (red/yellow) around the oxygen atoms of the hydroxyl (-OH) and carbonyl (C=O) groups, as these are the most electronegative atoms with lone pairs of electrons. These sites represent the most likely locations for hydrogen bonding and interactions with positive centers. The aromatic rings would exhibit a mix of potentials, contributing to potential π-π stacking interactions.

The electronic parameters derived from quantum chemical calculations are powerful predictors of a molecule's reactivity and stability. The HOMO-LUMO energy gap is a key indicator: a large gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. pmf.unsa.baajchem-a.com The calculated energy gap of 3.51 eV for this compound suggests a relatively stable molecular structure. researchgate.net

The molecule's reactivity is largely defined by its polyhydroxylated nature. The hydroxyl groups make the compound a potent antioxidant, capable of scavenging free radicals. biosynth.com This antioxidant activity is a direct consequence of the electronic structure, where the electron-rich hydroxyl groups can readily donate a hydrogen atom or an electron to neutralize reactive oxygen species. The MEP analysis further confirms the reactivity of these hydroxyl sites. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to correlate the physicochemical properties of a series of compounds with their biological activities, creating mathematical models that can predict the activity of new molecules. For this compound, the development of robust QSAR models has proven to be a complex endeavor.

One of the most comprehensive investigations that included this compound (referred to as 7,8,3′,4′-tetrahydroxyflavone) involved a large library of over 100 flavonoids and related phenolic compounds tested for their antiprotozoal activities against Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania donovani. capes.gov.brnih.govnih.gov In this extensive study, while general trends for structure-activity relationships (SAR) were established, the authors reported that it was not possible to derive clear and detailed QSAR models for any of the tested bioactivities using two different analytical approaches. capes.gov.brnih.govnih.gov This highlights the intricate nature of the interactions between flavonoids and protozoan targets, which may not be easily captured by the descriptors used in the models.

The compound was also included as part of a dataset in a thesis focused on developing QSAR models for the antioxidant activity of various polyphenols. umc.edu.dz However, specific models or detailed statistical results for this compound were not detailed in the available literature. The challenge in developing predictive QSAR models for this and other flavonoids can be attributed to their conformational flexibility, numerous potential sites for hydrogen bonding, and the multiple mechanisms through which they can exert their biological effects.

Table 1: Summary of QSAR Studies Involving this compound

| Activity Studied | Compound Set | Key Finding/Outcome | Reference |

|---|---|---|---|

| Antiprotozoal (Antitrypanosomal, Antileishmanial) | >100 flavonoids and related phenolic compounds | It was not possible to establish clear and detailed QSAR models for the observed bioactivities. | capes.gov.br |

| Antioxidant | Set of various polyphenols | The compound was included in a data set for QSAR analysis, but specific model details are not published. | umc.edu.dz |

Co-crystal Structure Analysis of this compound-Target Complexes

The structural basis for the activity of this compound has been elucidated through X-ray crystallography, providing atomic-level insights into its interaction with biological targets. A significant finding is the determination of its co-crystal structures with the two tandem bromodomains of Bromodomain-containing protein 4 (BRD4), namely BRD4-BD1 and BRD4-BD2. researchgate.netrcsb.org BRD4 is a key epigenetic reader protein involved in regulating gene transcription, making it an important target in cancer and inflammation research.

These crystallographic studies revealed that this compound binds to the acetylated lysine (KAc) binding pocket of both bromodomains. researchgate.netnih.gov However, the analysis highlighted a clear structural basis for the compound's observed selectivity toward BRD4-BD2, for which it has an approximately 100-fold higher affinity (IC50 = 204 nM for BD2 vs. 17.9 µM for BD1). researchgate.netnih.gov

The selectivity is primarily attributed to the formation of more extensive interactions within the BRD4-BD2 binding pocket. researchgate.netnih.gov The hydroxyl groups on the flavone scaffold are crucial for this binding, forming key hydrogen bonds with amino acid residues in the target proteins. nih.gov The crystal structures show that the compound's selectivity for BD2 is largely due to an additional hydrogen bond and a specific hydrophobic interaction between the phenyl group of the flavone and Histidine 437 (His437) in BRD4-BD2. nih.gov The corresponding residue in BRD4-BD1 is unable to form this favorable interaction, thus accounting for the weaker binding. The coordinates and structural data for these complexes have been deposited in the Protein Data Bank (PDB). researchgate.net

Table 2: Crystallographic Data for this compound-Target Complexes

| Target Protein | PDB ID | Resolution (Å) | Key Interactions / Binding Site Residues | Reference |

|---|---|---|---|---|

| Bromodomain-containing protein 4 - BD1 (BRD4-BD1) | 7C2Z | 1.30 | Binds in the acetylated lysine (KAc) binding pocket; forms hydrogen bonds with protein residues and water molecules. | researchgate.net |

| Bromodomain-containing protein 4 - BD2 (BRD4-BD2) | 7C6P | 1.73 | Binds in the KAc binding pocket; establishes more interactions than with BD1, including an extra hydrogen bond and a hydrophobic interaction with His437. | researchgate.netrcsb.org |

Advanced Analytical Methodologies in Research on 3,7,8,4 Tetrahydroxyflavone

Chromatographic Techniques for Separation and Characterization

Chromatography is fundamental to the study of 3,7,8,4'-Tetrahydroxyflavone, enabling its separation from other structurally similar flavonoids and plant metabolites. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of this analytical approach.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis and purification of flavonoids, including tetrahydroxyflavone isomers. nih.gov The method's versatility allows for the separation of compounds based on their polarity, typically using a reversed-phase (RP) column. In the analysis of flavonoids, a C18 column is frequently employed. nih.gov

For instance, research on the photooxidation of heartwood extracts from Acacia confusa, which contain 7,8,3′,4′-tetrahydroxyflavone, utilized HPLC coupled with a Diode Array Detector (HPLC-DAD) to analyze the transformation products. chemfaces.com This setup allows for the monitoring of the separation process at multiple wavelengths, which is crucial for identifying and quantifying specific flavonoids based on their unique UV-Vis absorption spectra. nih.gov A typical mobile phase for flavonoid separation consists of a gradient mixture of an acidified aqueous solvent (like 0.5% phosphoric acid or 0.1% formic acid) and an organic solvent such as methanol (B129727) or acetonitrile. nih.govmdpi.com

Table 1: Representative HPLC Parameters for Flavonoid Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | Reversed-Phase (RP) C18 | nih.gov |

| Mobile Phase | Isocratic or gradient elution with Methanol/Acetonitrile and acidified water (e.g., 0.5% phosphoric acid) | nih.govmdpi.com |

| Flow Rate | Typically 0.9 - 1.0 mL/min | nih.govkoreascience.kr |

| Detection | UV-Vis or Diode Array Detector (DAD), commonly monitored at 254 nm or 285 nm | nih.govkoreascience.kr |

| Temperature | Often maintained at a constant temperature, e.g., 30°C, to ensure reproducibility | koreascience.kr |

Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns (typically <2 µm), offers higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. mdpi.comfrontiersin.org When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for the definitive identification and quantification of compounds in complex mixtures.

UPLC-MS/MS has been successfully applied to create chemical profiles of plant extracts and identify specific flavonoid constituents. In a study of Hemerocallis citrina extracts, a widely targeted metabolomics approach using UPLC-MS/MS identified a total of 364 flavonoid metabolites, including 7,8,3',4'-tetrahydroxyflavone (B192514), which was found to be a dominant flavonoid in the roots. nih.gov Similarly, UPLC-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) analysis of Daucus carota leaf extract led to the putative identification of 34 compounds, one of which was 7,8,3',4'-Tetrahydroxyflavone. ekb.eg The method relies on separating the compounds on a C18 column and identifying them based on their retention times and specific fragmentation patterns in the mass spectrometer. mdpi.comekb.eg

Table 2: UPLC-MS/MS Parameters for the Analysis of 7,8,3',4'-Tetrahydroxyflavone

| Parameter | Description | Source |

|---|---|---|

| System | UPLC coupled with Tandem Mass Spectrometry (e.g., QTOF or Triple Quadrupole) | nih.govekb.eg |

| Column | ACQUITY UPLC BEH C18 (e.g., 1.7 µm particle size) | mdpi.com |

| Mobile Phase | Gradient elution using water and acetonitrile, both typically containing 0.1% formic acid. | mdpi.com |

| Ionization Mode | Negative Electrospray Ionization (ESI-) is common for flavonoids. | ekb.eg |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification or full scan for profiling. | mdpi.com |

Spectroscopic Methods for Mechanistic Elucidation

Spectroscopic techniques are indispensable for probing the mechanisms of action of this compound, particularly its antioxidant and enzyme-inhibiting properties.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive method for detecting and characterizing species with unpaired electrons, such as free radicals. ljmu.ac.uk This makes it an ideal tool for studying the radical scavenging activity of antioxidants like flavonoids. acs.orgnih.gov The technique can be used to assess the hydrogen-donating ability of a flavonoid to a stable radical, providing insights into both the stoichiometry and kinetics of the scavenging reaction. acs.org

In studies of flavonoid antioxidant activity, a stable radical like galvinoxyl is mixed with the flavonoid solution, and the decay of the ESR signal of the radical is monitored over time. acs.org This allows for the determination of second-order reaction rates, which reflect the antioxidant's reactivity. nih.gov Research on wood extracts containing 7,8,3′,4′-tetrahydroxyflavone has employed ESR spectroscopy to determine radical scavenging activity, confirming the compound's ability to inhibit wood radicals. chemfaces.com Stopped-flow ESR methods can be applied to detect the short-lived flavonoid-derived radicals that form during the scavenging process, providing direct evidence of the reaction mechanism. researchgate.net

UV-Vis spectrophotometry is a workhorse technique in biochemistry for studying enzyme kinetics. It is used to measure the rate of an enzyme-catalyzed reaction by monitoring the change in absorbance of a substrate or product over time. buffalostate.edu This method is particularly useful for evaluating the inhibitory potential of compounds like this compound against specific enzymes.

A notable application is in the evaluation of xanthine (B1682287) oxidase (XOD) inhibition. The inhibitory activity of 7,8,3',4'-Tetrahydroxyflavone is assessed by measuring its effect on the rate of uric acid formation from the substrate xanthine. Uric acid has a characteristic absorbance maximum at approximately 295 nm, allowing its production to be monitored spectrophotometrically. By performing the assay with varying concentrations of the inhibitor, one can determine key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀), which for 7,8,3',4'-Tetrahydroxyflavone against XOD is reported to be 10.488 µM. To ensure accurate results, experimental conditions such as pH, temperature, and substrate concentration must be carefully controlled. buffalostate.edu

Mass Spectrometry (MS) Techniques for Metabolite Identification and Interaction Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. scielo.br When coupled with a separation technique like LC, it is invaluable for identifying the metabolites of flavonoids and studying their fragmentation patterns. scielo.brnih.gov

The metabolism of flavonoids in the body often involves phase-II conjugation reactions, leading to the formation of glucuronide, sulfate (B86663), and methyl derivatives. nih.gov Identifying these metabolites is crucial for understanding the bioavailability and biological activity of the parent compound. High-resolution mass spectrometry can be used to determine the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting product ions. mdpi.com For example, the loss of a glucuronide moiety (176 Da) or a sulfate group (80 Da) from a parent ion is a clear indicator of these conjugations. nih.govfrontiersin.org The fragmentation of the flavonoid aglycone itself, often through retro-Diels-Alder (RDA) reactions in the C-ring, provides diagnostic ions that help pinpoint the structure of the original flavonoid and its metabolites. scielo.brmdpi.com

Table 3: Common Mass Shifts for Flavonoid Metabolite Identification

| Modification | Mass Shift (Da) | Description | Source |

|---|---|---|---|

| Glucuronidation | +176 | Addition of a glucuronic acid moiety. | nih.gov |

| Sulfation | +80 | Addition of a sulfate group. | frontiersin.org |

| Methylation | +14 | Addition of a methyl group. | nih.gov |

| Dehydration | -18 | Loss of a water molecule. | mdpi.com |

| Decarbonylation | -28 | Loss of carbon monoxide (CO). | mdpi.com |

Future Directions and Research Gaps in 3,7,8,4 Tetrahydroxyflavone Studies

Exploration of Novel Biological Targets and Pathways

Initial research has identified several biological targets for 3,7,8,4'-tetrahydroxyflavone, including its inhibitory effects on enzymes like xanthine (B1682287) oxidase and telomerase, as well as its selective inhibition of the second bromodomain of BRD4 (BRD4-BD2). tandfonline.com These findings, while significant, represent only the initial steps in understanding the full spectrum of this flavonoid's biological activity.

Future research should aim to identify and validate novel molecular targets and signaling pathways modulated by this compound. Given the broad range of activities exhibited by flavonoids, it is plausible that this compound interacts with other key cellular proteins involved in various disease processes. frontiersin.org For instance, its anti-inflammatory properties suggest potential interactions with components of inflammatory cascades beyond what is currently known. biosynth.com Systematic screening against a wider array of kinases, phosphatases, and other enzymes could reveal previously unknown targets. Furthermore, exploring its impact on complex signaling networks such as the MAPK and PI3K/Akt pathways, which are central to cell proliferation and survival, could provide valuable insights into its potential anticancer effects.

Development of Advanced Synthetic Methodologies

Currently, this compound is primarily obtained through natural extraction from plant sources like Acacia species. nih.gov While this method provides the natural form of the compound, it can be limited by low yields and variability depending on the plant source and extraction process. The development of advanced and efficient synthetic methodologies is crucial for producing larger quantities of the pure compound for extensive preclinical and clinical research.